

Synonyms for 4-Fluoro-2-methylbenzoyl chloride

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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzoyl chloride

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An In-depth Technical Guide to **4-Fluoro-2-methylbenzoyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzoyl chloride is a fluorinated aromatic acyl chloride that serves as a key intermediate in organic synthesis. Its structural features, including a reactive acyl chloride group and a fluoro-substituted phenyl ring, make it a valuable building block for the introduction of the 4-fluoro-2-methylbenzoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols for its synthesis and common reactions. Furthermore, it explores its applications in research and drug development, highlighting the significance of fluorinated compounds in medicinal chemistry.

Introduction

4-Fluoro-2-methylbenzoyl chloride, also known by its synonyms 4-Fluoro-o-toluoyl chloride and 2-(Chlorocarbonyl)-5-fluorotoluene, is a specialized chemical reagent used primarily in organic synthesis.^[1] As a derivative of benzoic acid, it possesses a highly reactive acyl chloride functional group, making it susceptible to nucleophilic attack. This reactivity is central to its utility in forming amide, ester, and ketone linkages. The presence of a fluorine atom on the benzene ring can impart unique properties to the resulting molecules, such as altered biological activity and metabolic stability, a feature of significant interest in drug discovery.^{[2][3]}

[4] This document aims to provide a detailed technical resource for researchers and professionals working with **4-Fluoro-2-methylbenzoyl chloride**.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for research and safety. The following table summarizes the key identifiers for **4-Fluoro-2-methylbenzoyl chloride**.

Identifier	Value
Systematic Name	4-Fluoro-2-methylbenzoyl chloride
Synonyms	4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene[1]
CAS Number	21900-43-6[1]
Molecular Formula	C ₈ H ₆ CIFO[1]
Molecular Weight	172.58 g/mol [1]
Physical Description	Clear liquid

Chemical and Physical Properties

While specific experimental data for **4-Fluoro-2-methylbenzoyl chloride** is not readily available in public literature, the properties of its isomers provide valuable insights. The following table presents the known physical properties of closely related isomers.

Property	4-Fluoro-3-methylbenzoyl chloride	4-Fluoro-2-(trifluoromethyl)benzoyl chloride
CAS Number	455-84-5[5]	189807-21-4[6]
Boiling Point	129-133 °C at 17 mmHg[5]	157 °C[6]
Density	1.215 g/mL at 25 °C[5]	1.495 g/mL at 25 °C[6]
Refractive Index	n _{20/D} 1.5320[5]	n _{20/D} 1.468[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful research. This section provides procedures for the synthesis of **4-Fluoro-2-methylbenzoyl chloride** and a representative application in amide synthesis.

Synthesis of 4-Fluoro-2-methylbenzoyl chloride

The synthesis of **4-Fluoro-2-methylbenzoyl chloride** is typically achieved through the chlorination of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl_2).

4.1.1. Synthesis of the Precursor: 4-Fluoro-2-methylbenzoic acid

A patented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.^[7]

- Step 1: Friedel-Crafts Acylation. m-Fluorotoluene is reacted with a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride). This reaction yields a mixture of ortho and para isomers.^[7]
- Step 2: Hydrolysis. The resulting ketone isomers are hydrolyzed under alkaline conditions to produce a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.^[7]
- Step 3: Purification. The desired 4-fluoro-2-methylbenzoic acid is isolated from the isomeric mixture by recrystallization.^[7]

4.1.2. Conversion to 4-Fluoro-2-methylbenzoyl chloride

The following is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

- Materials: 4-fluoro-2-methylbenzoic acid, thionyl chloride (SOCl_2), and a catalytic amount of N,N-dimethylformamide (DMF).
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 4-fluoro-2-methylbenzoic acid.
- Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).
- Add a few drops of DMF as a catalyst.
- Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude **4-Fluoro-2-methylbenzoyl chloride** can be purified by vacuum distillation.

Application: Synthesis of an Amide (N-Aryl Amide)

Acyl chlorides are excellent reagents for the acylation of amines to form amides. The following is a general procedure for the reaction of **4-Fluoro-2-methylbenzoyl chloride** with an aniline derivative.

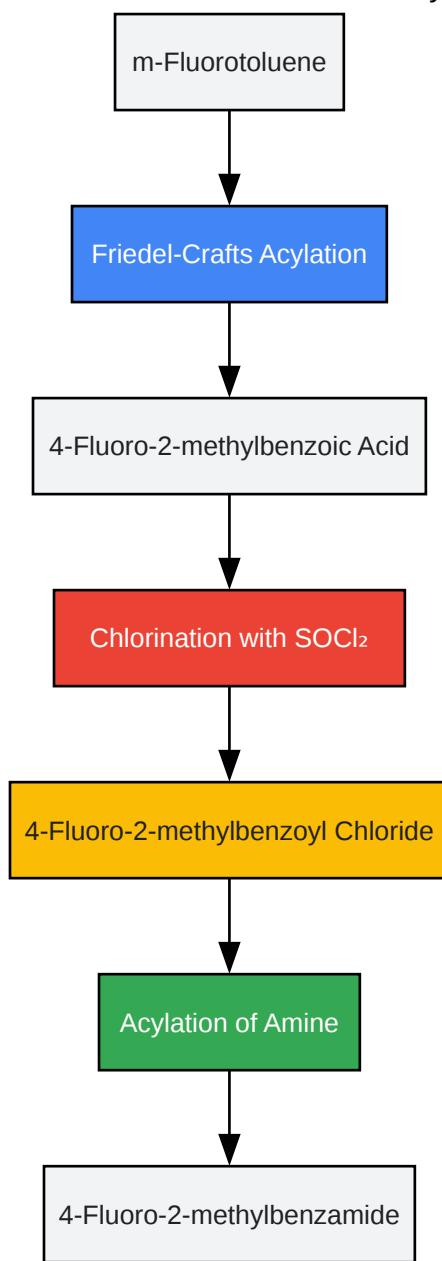
- Materials: **4-Fluoro-2-methylbenzoyl chloride**, an aniline derivative (e.g., aniline), a non-nucleophilic base (e.g., pyridine or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
- Procedure:
 - Dissolve the aniline derivative and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add a solution of **4-Fluoro-2-methylbenzoyl chloride** in the same solvent to the cooled solution of the amine.

- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product with an organic solvent.
- Wash the organic layer with dilute acid (to remove excess amine and base), followed by a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude amide product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow

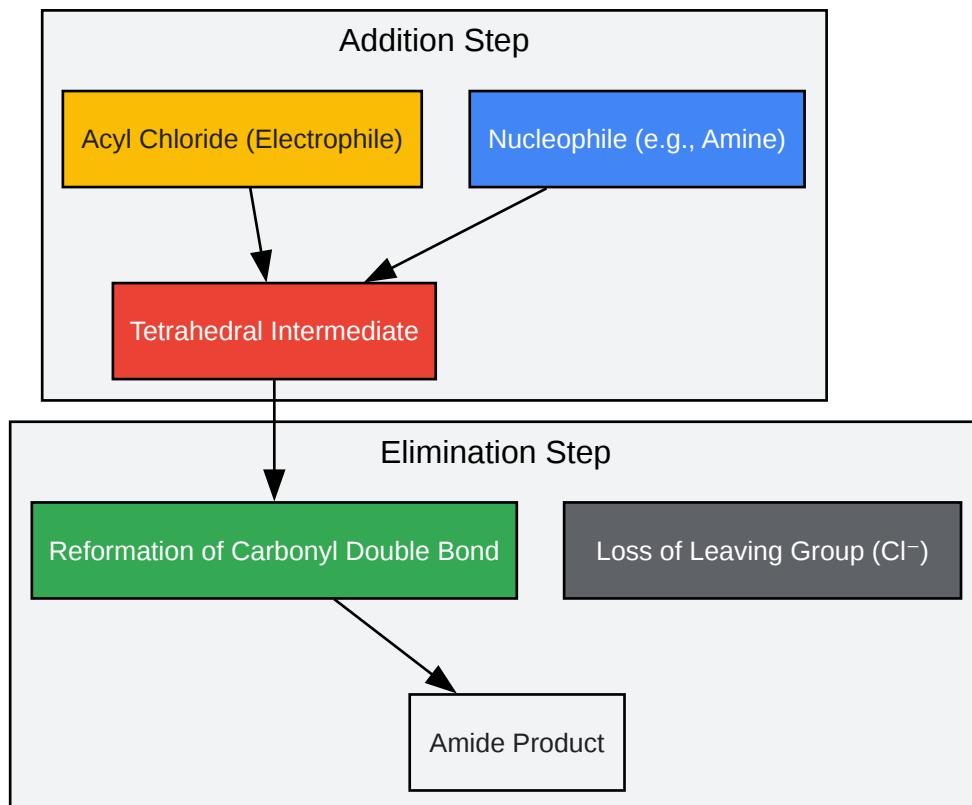
Synthesis Workflow of a 4-Fluoro-2-methylbenzamide

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Caption: A logical workflow for the synthesis of a 4-fluoro-2-methylbenzamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

Mechanism of Nucleophilic Acyl Substitution

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Caption: A diagram illustrating the addition-elimination mechanism of nucleophilic acyl substitution.

Applications in Research and Drug Development

While there is no direct evidence of **4-Fluoro-2-methylbenzoyl chloride** being involved in specific signaling pathways, its importance lies in its role as a precursor to biologically active molecules. The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
- Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.

- **Lipophilicity:** Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes.

Therefore, **4-Fluoro-2-methylbenzoyl chloride** is a valuable tool for medicinal chemists in the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases, where fluorinated compounds have shown significant promise.

Conclusion

4-Fluoro-2-methylbenzoyl chloride is a versatile and reactive intermediate in organic synthesis. While specific physical and spectral data for this particular isomer are not widely documented, its chemical behavior can be inferred from related compounds. The experimental protocols provided in this guide offer a foundation for its synthesis and application in the laboratory. Its role as a building block for fluorinated molecules underscores its importance in the ongoing development of new pharmaceuticals and other advanced materials. For any application, it is recommended to consult the safety data sheet (SDS) and perform a thorough risk assessment.

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